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Compound of Interest

Compound Name: 2'-C-methylguanosine

Cat. No.: B023628 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of 2'-C-methylguanosine and other 2'-C-methyl ribonucleosides,

supported by experimental data. These compounds are a significant class of antiviral agents,

primarily targeting the RNA-dependent RNA polymerase (RdRp) of various viruses.

This guide summarizes their antiviral activity, cytotoxicity, and mechanism of action, offering a

valuable resource for the evaluation and selection of these nucleoside analogs for further

research and development.

Performance Comparison of 2'-C-Methyl
Ribonucleosides
The antiviral activity of 2'-C-methyl ribonucleosides, including guanosine, cytidine, adenosine,

and uridine analogs, has been evaluated against a range of RNA viruses. The following tables

summarize their efficacy (EC50) and cytotoxicity (CC50) from various in vitro studies.

Table 1: Antiviral Activity (EC50, µM) of 2'-C-Methyl
Ribonucleosides against Hepatitis C Virus (HCV)
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Compound
HCV Replicon Assay
(EC50, µM)

Citation

2'-C-Methylguanosine 3.5 [1]

2'-C-Methylcytidine 1.23 [1]

2'-C-Methyladenosine 0.26 [1]

2'-Deoxy-2'-fluoro-2'-C-

methylcytidine (PSI-6130)
Modest activity [2]

7-vinyl-7-deaza-adenine

nucleoside
EC90 of 7.6 [2]

Table 2: Antiviral Activity (EC50, µM) and Cytotoxicity
(CC50, µM) against Flaviviruses
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Compoun
d

Virus Cell Line
EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Citation

2'-C-

Methylgua

nosine

Zika Virus

(ZIKV)
Vero 2.25 >100 >44.4

2'-C-

Methylcytid

ine

Dengue

Virus

(DENV-2)

Huh-7 11.2 ± 0.3 >100 >8.9

2'-C-

Methylcytid

ine

Yellow

Fever Virus

(YFV)

Vero ~10 141 >14

2'-C-

Methylcytid

ine

Zika Virus

(ZIKV)
Vero 10.51 >100 >9.5

2'-C-

Methylade

nosine

Zika Virus

(ZIKV)
Vero 5.26 >100 >19

2'-C-

Methyluridi

ne

Zika Virus

(ZIKV)
Vero 45.4 >100 >2.2

7-Deaza-

2'-C-

methylade

nosine

Zika Virus

(ZIKV)
Vero 8.92 >100 >11.2

Mechanism of Action: Non-Obligate Chain
Termination
2'-C-methyl ribonucleosides are potent inhibitors of viral RNA-dependent RNA polymerase

(RdRp). Following intracellular phosphorylation to their active 5'-triphosphate form, these

analogs are incorporated into the nascent viral RNA chain. The presence of the 2'-C-methyl
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group, despite the availability of a 3'-hydroxyl group, sterically hinders the correct positioning of

the incoming nucleoside triphosphate (NTP). This prevents the formation of the next

phosphodiester bond, effectively terminating RNA chain elongation. This mechanism is known

as non-obligate chain termination.
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Caption: Mechanism of action of 2'-C-methyl ribonucleosides.

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of

these compounds.

Cytotoxicity Assay
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This protocol determines the concentration of the test compound that is toxic to the host cells,

typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

Host cell line (e.g., Huh-7, Vero, A549)

Complete cell culture medium

96-well cell culture plates

Test compounds (2'-C-methyl ribonucleosides)

MTT or MTS reagent

Solubilization solution (e.g., DMSO or isopropanol with HCl)

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for

cell attachment.

Prepare serial dilutions of the test compounds in culture medium.

Remove the medium from the cells and add the compound dilutions to the respective wells.

Include a vehicle control (e.g., DMSO) and a no-cell control.

Incubate the plates for a period that matches the duration of the antiviral assay (e.g., 48-72

hours).

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

If using MTT, add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the

CC50 value from the dose-response curve.

Antiviral Activity Assay (HCV Replicon System)
This cell-based assay measures the inhibition of HCV RNA replication.

Materials:

Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase or neomycin

resistance)

Complete cell culture medium with and without G418 (for stable replicon lines)

Test compounds

Luciferase assay reagent (for luciferase replicons) or reagents for quantifying HCV RNA

(qRT-PCR)

Luminometer or qRT-PCR instrument

Procedure:

Seed the HCV replicon cells in a 96-well plate.

Add serial dilutions of the test compounds to the cells.

Incubate for 48-72 hours.

For luciferase-based replicons, lyse the cells and measure luciferase activity according to the

manufacturer's instructions.

For non-reporter replicons, extract total RNA and quantify HCV RNA levels using qRT-PCR.

Calculate the percentage of viral replication inhibition relative to the vehicle control and

determine the EC50 value.
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Plaque Reduction Neutralization Test (PRNT) for
Flaviviruses (e.g., Zika, Dengue)
This assay determines the concentration of a compound required to reduce the number of viral

plaques by 50% (PRNT50).

Materials:

Vero cells

Complete cell culture medium

6-well or 12-well cell culture plates

Virus stock (e.g., ZIKV, DENV)

Test compounds

Overlay medium (e.g., containing carboxymethylcellulose or agar)

Crystal violet staining solution

Procedure:

Seed Vero cells in multi-well plates and grow to confluency.

Prepare serial dilutions of the test compound and mix with a standardized amount of virus.

Incubate the mixture for 1 hour at 37°C.

Remove the culture medium from the cells and inoculate with the virus-compound mixture.

After a 1-2 hour adsorption period, remove the inoculum and add the overlay medium.

Incubate the plates for 3-5 days to allow for plaque formation.

Fix the cells with a formalin solution and stain with crystal violet.
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Count the number of plaques in each well and calculate the percentage of plaque reduction

compared to the virus control. Determine the PRNT50 value.

RNA-Dependent RNA Polymerase (RdRp) Inhibition
Assay
This is a biochemical assay to directly measure the inhibition of the viral polymerase.

Materials:

Purified recombinant viral RdRp (e.g., HCV NS5B, ZIKV NS5)

RNA template and primer (often fluorescently labeled)

Ribonucleoside triphosphates (rNTPs)

Test compounds in their triphosphate form

Reaction buffer

Denaturing polyacrylamide gel electrophoresis (PAGE) system

Gel imager

Procedure:

Set up the reaction mixture containing the RdRp enzyme, RNA template/primer, and reaction

buffer.

Add the triphosphate form of the test compound at various concentrations.

Initiate the reaction by adding the mixture of rNTPs.

Incubate at the optimal temperature for the enzyme for a defined period.

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

Denature the RNA products and resolve them on a denaturing PAGE gel.
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Visualize and quantify the full-length and terminated RNA products using a gel imager.

Calculate the percent inhibition of RNA synthesis and determine the IC50 value.
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Caption: A typical experimental workflow for antiviral drug screening.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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